molecular formula C16H15N5O4S B2378117 Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 877638-28-3

Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No.: B2378117
CAS No.: 877638-28-3
M. Wt: 373.39
InChI Key: ACBBWZOXDXHOQI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

  • A study by Fadda et al. (2017) reported the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, and their insecticidal assessment against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Spectral, DFT/B3LYP, and Molecular Docking Analyses

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

  • Mohamed (2021) described the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives and explored their reactions, highlighting the versatility of ethyl 2-(benzo[d]thazol-2-yl)acetate in synthesizing novel compounds (Mohamed, 2021).

Synthesis of Nitrogen-Bridged Purine-Like C-Nucleosides

  • Khadem, Kawai, and Swartz (1989) demonstrated the synthesis of nitrogen-bridged purine-like C-nucleosides from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate, providing insights into the chemical versatility of related compounds in synthesizing nucleoside analogs (Khadem, Kawai, & Swartz, 1989).

Facile Synthesis of Heterocyclic Derivatives

  • Kanno et al. (1991) described a method for synthesizing heterocyclic derivatives, showcasing the use of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) in the synthesis of pyrimidin-4-one derivatives (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

Mechanism of Action

Target of Action

The compound Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely related to its ability to inhibit the activity of its target enzymes. The triazolo[4,3-a]pyrimidine core of the molecule can form specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This allows the compound to bind to the active site of the enzyme and inhibit its function.

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For example, the inhibition of carbonic anhydrase can disrupt the balance of pH in the body, affecting processes such as respiration and the transport of carbon dioxide . Inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with other drugs.

Result of Action

The result of the compound’s action depends on the specific enzyme it targets. For example, if it inhibits an enzyme involved in a disease pathway, it could potentially alleviate symptoms of the disease. The compound’s anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities suggest that it could have a wide range of effects at the molecular and cellular levels .

Properties

IUPAC Name

ethyl 2-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-2-25-14(24)10-5-3-4-6-11(10)17-13(23)9-26-16-20-19-15-18-12(22)7-8-21(15)16/h3-8H,2,9H2,1H3,(H,17,23)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBBWZOXDXHOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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